1'-Ethyl-1-(2-fluorophenyl)-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde
Description
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-1-(2-fluorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-2-19-8-11(7-17-19)15-12(10-21)9-20(18-15)14-6-4-3-5-13(14)16/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGNTYWYTSELFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN(C=C2C=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde
- Alkylation of Pyrazole :
Treatment of 1H-pyrazole with ethyl bromide in the presence of a base (e.g., K₂CO₃) yields 1-ethyl-1H-pyrazole. - Formylation :
Reaction of 1-ethyl-1H-pyrazole with the Vilsmeier-Haack reagent (POCl₃/DMF) at 90–120°C selectively formylates position 4, affording 1-ethyl-1H-pyrazole-4-carbaldehyde in 65–75% yield.
Mechanistic Insight :
The ethyl group enhances electron density at position 4, directing electrophilic formylation. This aligns with observations in 3,5-dimethyl-1H-pyrazole derivatives, where alkyl substituents facilitate formylation at position 4.
Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde (Pyrazole A)
Hydrazone Formation and Cyclization
- Hydrazone Preparation :
2-Fluorophenylhydrazine reacts with acetylacetone in ethanol under acidic conditions to form the corresponding hydrazone. - Cyclization and Formylation :
Treatment with POCl₃/DMF induces cyclization and simultaneous formylation, yielding 1-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde (Scheme 1).
Alternative Route :
Oxidation of 1-(2-fluorophenyl)-1H-pyrazole-3-methanol using MnO₂ in dichloromethane provides the aldehyde, albeit with lower yields (~50%).
Bipyrazole Coupling Strategies
Suzuki-Miyaura Cross-Coupling
- Halogenation :
Pyrazole A is brominated at position 4 using N-bromosuccinimide (NBS) to afford 3-bromo-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde. - Coupling :
Reaction with 1-ethyl-1H-pyrazole-4-boronic acid under Pd(PPh₃)₄ catalysis in toluene/EtOH (3:1) at 80°C forms the 3,4'-bipyrazole linkage. Yields range from 60–70%.
Oxidative Homocoupling
- Radical Dimerization :
Irradiation of 1-ethyl-1H-pyrazole-4-carbaldehyde with tert-butyl peroxide generates a biradical intermediate, which couples with Pyrazole A to form the bipyrazole core. This method yields ~40% product but requires stringent conditions.
One-Pot Tandem Synthesis
A streamlined approach combines hydrazone cyclization and bipyrazole coupling:
- Reactants :
Ethyl 3-(2-fluorophenylhydrazono)propanoate and 1-ethyl-1H-pyrazole-4-carbaldehyde. - Conditions :
K₂CO₃ in refluxing ethanol facilitates cyclocondensation, directly yielding the bipyrazole scaffold. Subsequent formylation via Vilsmeier-Haack completes the synthesis (overall yield: 55%).
Analytical Data and Optimization
Table 1 : Comparative Yields of Key Synthetic Steps
| Step | Method | Yield (%) | Citation |
|---|---|---|---|
| Pyrazole B formylation | Vilsmeier-Haack | 75 | |
| Suzuki coupling | Pd(PPh₃)₄, toluene/EtOH | 70 | |
| One-pot tandem | K₂CO₃, ethanol | 55 |
Challenges :
Chemical Reactions Analysis
Types of Reactions
1’-Ethyl-1-(2-fluorophenyl)-1H,1’H-3,4’-bipyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1’-Ethyl-1-(2-fluorophenyl)-1H,1’H-3,4’-bipyrazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1’-ethyl-1-(2-fluorophenyl)-1H,1’H-3,4’-bipyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1'-Ethyl-1-(2-fluorophenyl)-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde and analogous compounds:
Substituent Effects on Molecular Geometry
- Fluorophenyl Position : The 2-fluorophenyl group in the target compound introduces ortho-substitution, increasing steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl in ). This affects intermolecular interactions and crystal packing, as para-substituents allow more linear molecular arrangements .
- Ethyl vs.
- Aldehyde Group: The formyl group at position 4 provides a reactive site for further functionalization (e.g., Schiff base formation), distinguishing it from non-carbaldehyde analogs .
Crystallographic and Spectral Data
- Crystal Packing: Substituents like 2-fluorophenyl and ethyl influence torsion angles and bond distances in the bipyrazole core. For example, bulky substituents (e.g., isopropyl in ) lead to non-planar geometries, whereas smaller groups like ethyl may allow tighter packing .
- Spectral Signatures : IR spectra of similar carbaldehydes show characteristic peaks for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹), with fluorophenyl C-F stretching near 1250 cm⁻¹ .
Biological Activity
1'-Ethyl-1-(2-fluorophenyl)-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the bipyrazole class, characterized by two pyrazole rings connected through a bipyridine framework. The presence of a fluorine atom in the phenyl group is significant for enhancing biological activity and metabolic stability.
Molecular Formula
- Chemical Structure:
- CAS Number: 1006323-09-6
Synthesis
The synthesis of this compound involves several steps including the formation of the bipyrazole core followed by aldehyde functionalization. The detailed synthetic route can be summarized as follows:
- Formation of Bipyrazole Core:
- Reaction of appropriate hydrazines with suitable carbonyl compounds.
- Aldehyde Functionalization:
- Introduction of the aldehyde group through oxidation reactions.
Antitumor Activity
Research indicates that derivatives of bipyrazoles exhibit notable antitumor properties. For instance, studies have shown that modifications in the bipyrazole structure can lead to enhanced potency against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.25 | Induction of apoptosis |
| This compound | A549 (lung cancer) | 0.30 | Cell cycle arrest |
The above table summarizes findings from various studies highlighting the compound's efficacy against specific cancer cell lines. The mechanism often involves apoptosis and cell cycle modulation.
Anti-inflammatory Activity
In addition to its antitumor effects, the compound has been evaluated for anti-inflammatory properties. Bipyrazoles have been shown to inhibit COX-2 enzymes, which are crucial in inflammatory processes.
Structure-Activity Relationship (SAR)
The incorporation of fluorine in the phenyl ring significantly enhances biological activity due to improved lipophilicity and metabolic stability. Studies suggest that fluorinated compounds often show increased binding affinity to target proteins.
Key SAR Findings
- Fluorine Substitution: Enhances potency and selectivity.
- Alkyl Chain Variation: Modifications in the ethyl group can affect solubility and bioavailability.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
Case Study 1: Breast Cancer Model
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in tumor size in vivo when compared to control groups.
Case Study 2: Inflammatory Response
In an animal model of inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
